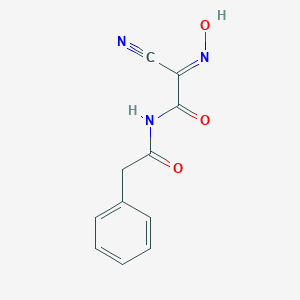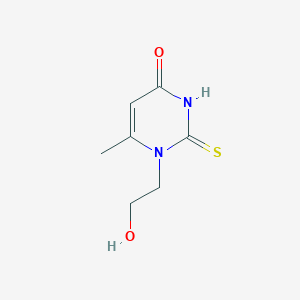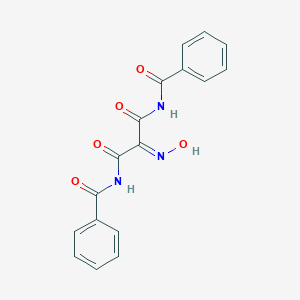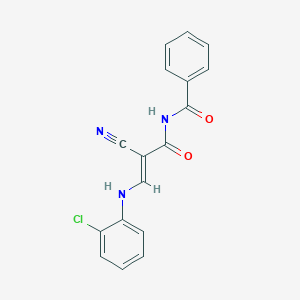![molecular formula C19H22Cl2N4O3 B429420 1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione](/img/structure/B429420.png)
1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Aplicaciones Científicas De Investigación
Chemical Shift Assignment and Molecular Modeling
The compound 1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione and its derivatives have been subject to chemical shift assignment and molecular modeling studies. These studies are crucial for understanding the compound's three-dimensional structures and chemical properties, enhancing its potential as a lead for new anticancer drugs (Santana et al., 2020).
Hydrogen Bonding Studies
Research on enaminones, which are structurally related to the compound , includes investigations into hydrogen bonding. This research contributes to the understanding of molecular structures and interactions, relevant to the development of anticonvulsant agents (Kubicki et al., 2000).
Synthesis and Structural Investigation
The synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which are related to the compound, have been reported. This research is essential for exploring the physicochemical properties and potential applications in photophysical and molecular interactions (Tzimopoulos et al., 2010).
Antibacterial and Anticancer Evaluation
Studies have also been conducted on the synthesis of novel compounds structurally similar to the compound of interest, evaluating their antibacterial and anticancer potential. This research is vital for discovering new therapeutics (Bondock & Gieman, 2015).
Propiedades
Fórmula molecular |
C19H22Cl2N4O3 |
|---|---|
Peso molecular |
425.3g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-5-[(2-chloropyridin-3-yl)iminomethyl]-3-cyclohexyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22Cl2N4O3/c20-9-5-11-24-17(26)14(12-23-15-8-4-10-22-16(15)21)18(27)25(19(24)28)13-6-2-1-3-7-13/h4,8,10,12-13,26H,1-3,5-7,9,11H2 |
Clave InChI |
OZSOPTYEKOVXAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(=C(N(C2=O)CCCCl)O)C=NC3=C(N=CC=C3)Cl |
SMILES canónico |
C1CCC(CC1)N2C(=O)C(=C(N(C2=O)CCCCl)O)C=NC3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-5-[(2,4-dichloroanilino)methylene]-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429338.png)
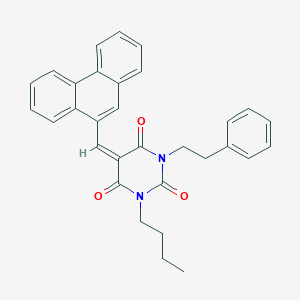

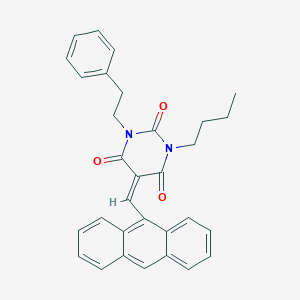
![5-[([1,1'-biphenyl]-2-ylamino)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B429347.png)
![2-{[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzonitrile](/img/structure/B429348.png)
![ethyl 4-{[(1,3-diethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B429350.png)
![ethyl 3-{[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B429351.png)
![5-[(4-fluoroanilino)methylene]-1-(2-furylmethyl)-3-isopropyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429353.png)
